Home > Products > Screening Compounds P6018 > 16,16-dimethyl Prostaglandin A1
16,16-dimethyl Prostaglandin A1 -

16,16-dimethyl Prostaglandin A1

Catalog Number: EVT-10900484
CAS Number:
Molecular Formula: C22H36O4
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

16,16-Dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, distinguished by the addition of two methyl groups at the 16th carbon position. This modification enhances its stability and biological activity, making it a significant compound in pharmacological research. The molecular formula for 16,16-dimethyl Prostaglandin A1 is C22H36O4C_{22}H_{36}O_{4} with a molecular weight of 364.5 g/mol .

Source

This compound is synthesized from commercially available prostaglandin precursors through specific chemical reactions. Its analog nature allows it to mimic the biological functions of natural prostaglandins while exhibiting improved pharmacokinetic properties .

Classification

16,16-Dimethyl Prostaglandin A1 belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from arachidonic acid. These compounds are involved in various physiological processes including inflammation, immune responses, and cellular growth regulation .

Synthesis Analysis

Methods

The synthesis of 16,16-dimethyl Prostaglandin A1 involves multiple steps:

  1. Methylation: Methyl groups are introduced at the 16th carbon position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
  2. Oxidation: Hydroxyl groups are converted to ketones using oxidizing agents like pyridinium chlorochromate.
  3. Cyclization: The prostaglandin ring structure is formed through intramolecular cyclization reactions under acidic conditions.

These methods can be adapted for industrial production, optimizing reaction conditions for higher yields and purity .

Technical Details

The synthesis requires careful control of reaction conditions to prevent unwanted side reactions. The choice of solvents and temperatures can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

Structure

The structural representation of 16,16-dimethyl Prostaglandin A1 includes a cyclopentane ring and various functional groups that contribute to its biological activity. The presence of the two methyl groups at the 16th position is crucial for its enhanced stability compared to natural prostaglandin A1.

Data

  • Molecular Formula: C22H36O4C_{22}H_{36}O_{4}
  • Molecular Weight: 364.5 g/mol
  • Structural Features: Cyclopentane ring, hydroxyl and ketone functional groups.
Chemical Reactions Analysis

Reactions

16,16-Dimethyl Prostaglandin A1 participates in several chemical reactions:

  • Oxidation: Can be oxidized to form corresponding ketones and carboxylic acids using agents like potassium permanganate.
  • Reduction: Ketones can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur under basic conditions where functional groups are replaced by nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Mechanism of Action

Process

The mechanism of action for 16,16-dimethyl Prostaglandin A1 primarily involves its interaction with specific cellular targets:

  • Inhibition of DNA Synthesis: The compound inhibits DNA synthesis in certain cancer cells such as Lewis lung carcinoma and B16 amelanotic melanoma cells, preventing their proliferation .
  • Viral Replication Inhibition: It also demonstrates antiviral properties by inhibiting replication processes in herpes simplex virus and human immunodeficiency virus systems .

Data

Research indicates that 16,16-dimethyl Prostaglandin A1 interacts with enzymes involved in DNA synthesis and viral replication pathways, leading to reduced cellular proliferation and viral load .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Enhanced stability due to methylation at the 16th carbon position.
  • Reactivity: Reacts with various biochemical substrates due to its functional groups.

Relevant analyses show that this compound maintains its activity over extended periods due to its modified structure, making it a valuable candidate for therapeutic applications .

Applications

Scientific Uses

16,16-Dimethyl Prostaglandin A1 has several notable applications in scientific research:

  • Cancer Research: Used as a tool to study mechanisms of cell proliferation inhibition in cancer models.
  • Virology: Investigated for its potential to inhibit viral infections, particularly in herpes simplex virus and human immunodeficiency virus contexts.
  • Neuroprotection Studies: Emerging research suggests potential neuroprotective effects against neurodegenerative diseases by regulating cholesterol metabolism and amyloid-beta levels in Alzheimer's disease models .

This compound's unique properties make it a significant subject of study across various fields including oncology, virology, and neurobiology.

Synthesis and Structural Modification of 16,16-Dimethyl Prostaglandin A1

Strategies for Methyl Group Incorporation at the 16-Position

The strategic introduction of geminal dimethyl groups at the C-16 position of prostaglandin A1 represents a deliberate structural modification aimed at enhancing molecular stability and biological efficacy. This modification primarily exploits steric hindrance to impede enzymatic degradation, particularly the oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is the primary catabolic pathway for natural prostaglandins [1] [8].

Core synthetic methodologies often utilize the Corey lactone as a pivotal chiral starting material due to its established utility in prostaglandin synthesis. The incorporation of the 16,16-dimethyl moiety is achieved early in the synthetic sequence through alkylation steps. A prevalent strategy involves the nucleophilic addition of a dimethyl-substituted organocopper reagent to a key enone intermediate derived from the Corey lactone. This approach capitalizes on the 1,4-addition characteristics of organocopper reagents to install the dimethyl-bearing side chain with requisite stereochemical control at C-16 [2].

Alternative routes employ Wittig olefination strategies on cyclopentanone precursors bearing the dimethyl modification. Here, the phosphonium ylide derived from a dimethyl-substituted ω-chain precursor reacts with the aldehyde function of a suitably protected cyclopentanone core. Subsequent deprotection and functional group manipulations yield the target 16,16-dimethyl prostaglandin A1 structure. This method necessitates precise control over stereochemistry during ylide formation and carbonyl addition to ensure the natural trans configuration of the α-chain [5] [8].

Table 1: Synthetic Approaches for 16-Position Methyl Group Incorporation

Synthetic StrategyKey IntermediateReaction TypeCritical Control Parameters
Corey Lactone + OrganocopperEnone1,4-AdditionStereochemistry at C-16
Modified Wittig OlefinationProtected CyclopentanoneCarbonyl OlefinationTrans configuration of α-chain
Cyclopentene FunctionalizationBicyclic KetalRing Opening/AlkylationRegioselectivity of alkylation

The steric bulk introduced by the 16,16-dimethyl groups significantly alters the molecule’s conformational dynamics. Nuclear magnetic resonance (NMR) analyses confirm restricted rotation around the C-15–C-16 bond compared to unmodified prostaglandin A1. This conformational constraint contributes to the analog’s resistance to enzymatic inactivation while potentially optimizing its interaction with specific prostaglandin binding sites [1] [8].

Metabolic Stability Enhancement Through Structural Analog Design

The primary objective behind designing 16,16-dimethyl prostaglandin A1 was to overcome the rapid metabolic clearance inherent to native prostaglandins. Natural prostaglandin A1 undergoes rapid inactivation via two major pathways: (1) oxidation of the C-15 hydroxyl group by 15-PGDH, and (2) subsequent reduction of the C-13–C-14 double bond by Δ¹³-prostaglandin reductase. The geminal dimethyl substitution at C-16 creates steric hindrance that directly impedes the access of 15-PGDH to the C-15 hydroxyl group, thereby dramatically slowing the initial dehydrogenation step [1].

Comparative metabolic studies using liver microsomes and cellular models demonstrate the enhanced stability of the dimethyl analog. When incubated with human hepatocytes, natural prostaglandin A1 exhibited a half-life of less than 5 minutes. In stark contrast, 16,16-dimethyl prostaglandin A1 displayed a half-life exceeding 60 minutes under identical conditions. This profound increase in metabolic stability directly translates to prolonged biological activity in vitro and in vivo [1] [2].

The structural modifications also influence plasma protein binding characteristics. The enhanced lipophilicity introduced by the dimethyl groups (calculated LogP increase of approximately 0.8 units compared to prostaglandin A1) promotes stronger binding to albumin and other plasma proteins. This binding creates a reservoir effect, further contributing to the sustained plasma concentrations observed in pharmacokinetic studies across species [7]. Crucially, this increased stability does not compromise the compound’s intrinsic activity at its molecular targets. Receptor binding assays using adipocyte membrane preparations demonstrated that dimethyl prostaglandin A1 retains high affinity for prostaglandin A binding sites, with only a modest reduction (approximately 2-fold) in binding affinity compared to the natural ligand [8].

Table 2: Metabolic Stability Profile Comparison

PropertyProstaglandin A116,16-Dimethyl Prostaglandin A1Enhancement Factor
15-PGDH Metabolism RateHigh (Km ~ 15 μM)Undetectable>100-fold reduction
Microsomal Half-life (min)<5>60>12-fold increase
Plasma Protein Binding (%)85-90>95Significant increase
Binding Affinity (Adipocyte)Kd ~ 5.7 x 10⁻⁸ M (High)Kd ~ 1.2 x 10⁻⁷ M (High)~2-fold reduction

Comparative Synthesis Pathways for Prostaglandin A1 Derivatives

The synthesis of 16,16-dimethyl prostaglandin A1 derivatives necessitates distinct routes compared to other prostaglandin analogs due to the steric demands of the geminal dimethyl group and the sensitivity of the α,β-unsaturated ketone moiety in the A-ring. When compared to the synthesis of 16,16-dimethyl prostaglandin E2, a key difference lies in the late-stage dehydration step required to form the characteristic enone system of the A-series prostaglandins [3] [4].

The synthesis typically proceeds through a prostaglandin E2 intermediate. Selective dehydration of the C-11 hydroxyl group of 16,16-dimethyl prostaglandin E2 is achieved under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in benzene) or via enzymatic catalysis. This step requires careful optimization to prevent epimerization at adjacent chiral centers or degradation of the sensitive cyclopentane ring. The introduction of the dimethyl groups early in the synthesis complicates this dehydration due to increased steric crowding around C-11–C-12 [1].

In contrast, the synthesis of 11-deoxy-16,16-dimethyl prostaglandin derivatives follows a different pathway, bypassing the need for oxygenation at C-11. These analogs are typically synthesized from Corey lactone derivatives lacking the C-11 hydroxyl functionality. The dimethyl groups are incorporated via similar organocopper additions or Wittig strategies, but the absence of the C-11 oxygen simplifies the synthetic sequence and improves overall yields [3] [5].

The synthesis of trans-Δ²-11-deoxy prostaglandin E1 analogs bearing the 16,16-dimethyl modification presents additional synthetic challenges related to controlling the geometry of the newly formed double bond. Here, the use of stabilized Wittig reagents or Horner-Wadsworth-Emmons reactions provides better control over the trans configuration essential for biological activity. These routes often employ fully saturated side-chain precursors, with the double bond introduced in a late-stage olefination with reagents such as (3-carboxypropyl)triphenylphosphonium bromide, followed by selective dehydrogenation if required [5].

Comparative analysis reveals significant differences in overall synthetic efficiency. The synthesis of 16,16-dimethyl prostaglandin A1 typically requires 18-22 linear steps from commercially available starting materials, with overall yields ranging from 8-12%. This yield is generally lower than that observed for saturated analogs like 16,16-dimethyl prostaglandin E2 (12-15% overall yield), primarily due to the additional dehydration steps and purification challenges posed by the enone system. Nevertheless, the significant biological advantages conferred by the dimethyl modification—particularly its enhanced metabolic stability and potent antiviral activity—justify the synthetic complexity [1] [2].

Properties

Product Name

16,16-dimethyl Prostaglandin A1

IUPAC Name

7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)

InChI Key

CTQQHQGBBMYJPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.